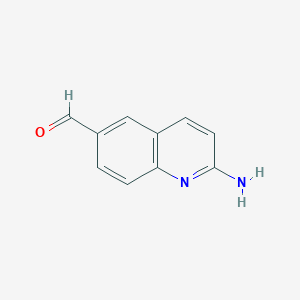

2-aminoquinoline-6-carbaldehyde

Übersicht

Beschreibung

2-Aminoquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The compound features an amino group at the second position and an aldehyde group at the sixth position on the quinoline ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where N-arylacetamides undergo formylation to produce 2-chloroquinoline-3-carbaldehyde, which can then be converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products:

Oxidation: 2-Aminoquinoline-6-carboxylic acid.

Reduction: 2-Aminoquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 2-Aminoquinoline-6-carbaldehyde serves as a fundamental building block for synthesizing more complex quinoline derivatives. Its reactivity allows for various transformations, including oxidation and substitution reactions .

| Reaction Type | Product |

|---|---|

| Oxidation | 2-Aminoquinoline-6-carboxylic acid |

| Reduction | 2-Aminoquinoline-6-methanol |

| Substitution | Various substituted quinolines |

Biology

- Fluorescent Probes : The compound is utilized in developing fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time.

- Antiproliferative Activity : In vitro studies have shown that derivatives of 2-aminoquinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values as low as 0.03 μM against lung cancer cells (H-460) and others .

Medicine

- Antimicrobial and Anticancer Agents : Quinoline derivatives, including those based on this compound, are explored for their potential as antimalarial, antibacterial, and anticancer agents. Their bioactivity is attributed to their ability to interact with various biological targets, influencing cellular processes .

- Neurodegenerative Disorders : Research indicates that certain derivatives act as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. These compounds exhibit high selectivity and potency, making them promising candidates for further development .

Case Study 1: Antiproliferative Activity in Cancer Research

A study evaluated the antiproliferative activity of novel 2-substituted derivatives of 4-aminoquinolines against multiple cancer cell lines. Among these, one compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: nNOS Inhibition

Another study focused on synthesizing new nNOS inhibitors based on aminoquinoline scaffolds. These compounds demonstrated up to 900-fold selectivity for human nNOS over related enzymes, showcasing their therapeutic potential in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 2-aminoquinoline-6-carbaldehyde varies depending on its application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in malaria parasites .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminoquinoline-3-carbaldehyde

- 2-Chloroquinoline-3-carbaldehyde

- 2-Aminoquinoline-4-carbaldehyde

Comparison: 2-Aminoquinoline-6-carbaldehyde is unique due to the position of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Biologische Aktivität

Overview

2-Aminoquinoline-6-carbaldehyde is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound features an amino group at the second position and an aldehyde group at the sixth position on the quinoline ring, making it a significant intermediate in organic synthesis and medicinal chemistry. Quinoline derivatives, including this compound, have been extensively studied for their potential applications in drug development, particularly in the fields of oncology, infectious diseases, and imaging techniques.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound has been shown to influence several biochemical pathways, leading to alterations in cellular processes such as apoptosis, proliferation, and signal transduction. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In one study, novel derivatives of quinoline were synthesized and tested for their antiproliferative activity against several cancer cell lines, including H-460 (lung cancer) and HepG2 (liver cancer). Notably, some derivatives showed IC50 values as low as 0.03 μM, demonstrating potent activity compared to standard treatments like gefitinib .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| 8e | H-460 | 0.03 | 186-fold better than gefitinib |

| 8k | HT-29 | 0.55 | Highly selective for lung cancer |

| 1 | HepG2 | 1.24 | Promising lead for further research |

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. A study focused on substituted quinoline-2-carboxamides demonstrated that certain compounds exhibited higher activity against Mycobacterium tuberculosis than standard treatments such as isoniazid . This suggests that derivatives of this compound may hold potential as new antimicrobial agents.

Case Studies

- Antiproliferative Studies : A series of studies evaluated the antiproliferative effects of various substituted quinolines. Compounds with specific arylvinyl substituents showed enhanced activity against multiple cancer cell lines, indicating that structural modifications can significantly influence biological efficacy .

- Antimicrobial Efficacy : In vitro testing revealed that certain quinoline derivatives had superior efficacy against mycobacterial species compared to established antibiotics, highlighting their potential role in treating resistant infections .

Research Applications

The versatility of this compound extends beyond anticancer and antimicrobial applications:

- Fluorescent Probes : The compound is utilized in developing fluorescent probes for biological imaging, enhancing visualization techniques in cellular biology.

- Drug Development : Its derivatives are being investigated for various therapeutic applications, including antimalarial and antibacterial agents.

Eigenschaften

IUPAC Name |

2-aminoquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVFLCGWKIQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.